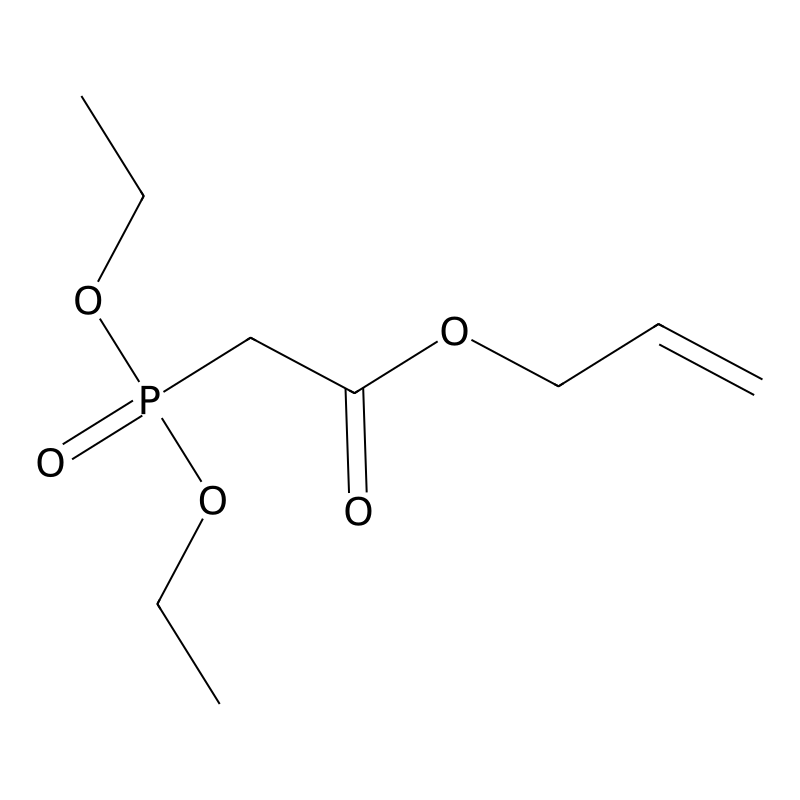

Allyl diethylphosphonoacetate

Content Navigation

Researchers requiring mild, orthogonal deprotection in multi-step syntheses face degradation with standard phosphonoacetates. Allyl diethylphosphonoacetate (CAS 113187-28-3) solves this: its allyl ester is selectively cleaved under neutral Pd(0) conditions, preserving acid/base-labile groups and stereochemistry. Key outcomes:

- Enables single E-isomer HWE olefination, eliminating E/Z separation bottlenecks.

- Compatible with on-resin peptide synthesis using Fmoc/tBu protection.

- Reliable supply with batch-to-batch consistency for advanced API and dendrimer manufacturing.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Allyl diethylphosphonoacetate (CAS 113187-28-3) is a specialized Horner-Wadsworth-Emmons (HWE) reagent utilized primarily to introduce an allyl ester-protected α,β-unsaturated system into complex organic frameworks . Presenting as a colorless liquid with a boiling point of 157-158 °C at 10 mmHg and a density of 1.12 g/mL, it is a critical building block in advanced chemical manufacturing . From a procurement perspective, this compound is selected over standard alkyl phosphonoacetates when the downstream synthetic route demands orthogonal deprotection. The resulting allyl ester can be cleaved under mild, neutral palladium-catalyzed conditions, making it an essential reagent for processing highly functionalized, pH-sensitive intermediates in pharmaceutical and materials science applications .

Research Fit

Substituting allyl diethylphosphonoacetate with cheaper, generic in-class alternatives like triethyl phosphonoacetate or tert-butyl diethylphosphonoacetate routinely fails in complex, multi-step syntheses due to incompatible deprotection requirements [1]. Generic reagents yield ethyl or tert-butyl esters, which require harsh basic saponification or strong acidic conditions (e.g., trifluoroacetic acid) for cleavage. In highly functionalized molecules, such as dendrimer monomers or sensitive macrolides, these harsh conditions cause complete degradation of the substrate, epimerization of stereocenters, or the unintended removal of other critical protecting groups [1]. Furthermore, generic substitutes often exhibit inferior E/Z stereoselectivity during homologation, creating severe purification bottlenecks and drastically lowering the overall yield of the target API or intermediate.

Substitution Risk

Orthogonal Deprotection for Monomer Stability

In the convergent synthesis of poly(aromatic amide) dendrimers, the selection of the Horner-Wadsworth-Emmons reagent is critical for preserving the integrity of the monomer. When ethyl or tert-butyl diethylphosphonoacetate was used as the baseline, the selective hydrolysis required to deprotect the resulting acid functionality led to complete degradation of the monomer [1]. Conversely, utilizing allyl diethylphosphonoacetate allowed for mild, orthogonal cleavage of the allyl ester using Pd(dba)2 or Pd(PPh3)4 and ammonium formate, yielding 64-69% of the desired functionalized acid without degrading the sensitive substrate [1].

| Evidence Dimension | Monomer survival and deprotected acid yield |

| Target Compound Data | 64-69% yield of the desired acid product via Pd-catalyzed cleavage |

| Comparator Or Baseline | Ethyl or tert-butyl diethylphosphonoacetate (0% yield; complete monomer degradation during hydrolysis) |

| Quantified Difference | Absolute prevention of substrate degradation, recovering >64% functionalized product |

| Conditions | Convergent dendrimer synthesis; deprotection via Pd(dba)2/ammonium formate vs. standard acidic/basic hydrolysis |

Procurement of the allyl variant is critical when synthesizing complex, pH-sensitive intermediates that cannot survive standard saponification or acidic cleavage.

E-Selective Homologation for Improved Throughput

During the total synthesis of the antitumor compound (-)-salicylihalamide A, researchers compared homologation strategies to optimize material throughput. Using the standard baseline reagent trimethyl phosphonoacetate resulted in a 4:1 mixture of E/Z isomers, creating a purification bottleneck and limiting the overall yield of the downstream isocyanate intermediate to 20-30%[1]. Switching the procurement choice to allyl diethylphosphonoacetate delivered the allyl ester as a single E isomer. This optimized route, coupled with subsequent Pd-catalyzed deprotection, dramatically improved the overall yield of the target isocyanate to 75% [1].

| Evidence Dimension | Stereoselectivity and overall downstream yield |

| Target Compound Data | Single E isomer; 75% overall yield of downstream isocyanate |

| Comparator Or Baseline | Trimethyl phosphonoacetate (4:1 E/Z mixture; 20-30% overall yield) |

| Quantified Difference | Elimination of Z isomer byproduct and a 2.5x to 3.7x increase in overall yield |

| Conditions | Horner-Wadsworth-Emmons homologation followed by multi-step transformation to an isocyanate intermediate |

Buyers scaling up multi-step syntheses should select this reagent to eliminate tedious isomer separations and maximize final API throughput.

Solid-Phase Synthesis Compatibility

The synthesis of olefin-containing peptide inhibitors for HTLV-1 protease requires introducing an α,β-unsaturated system directly on a solid support without prematurely cleaving the peptide or disrupting standard protecting groups [1]. Allyl diethylphosphonoacetate is specifically utilized for this process. When activated with LHMDS, it efficiently performs an on-resin Horner-Emmons reaction with a resin-bound peptide aldehyde. The resulting allyl ester can then be orthogonally cleaved using palladium catalysis, leaving the peptide attached to the resin and preserving Fmoc/tBu groups for subsequent coupling steps [1].

| Evidence Dimension | On-resin orthogonal cleavage compatibility |

| Target Compound Data | Successful on-resin HWE and selective Pd-catalyzed allyl removal |

| Comparator Or Baseline | Standard alkyl phosphonoacetates (require cleavage conditions incompatible with SPOS linkers or protecting groups) |

| Quantified Difference | Enables multi-step solid-phase peptide modification without premature resin cleavage |

| Conditions | Solid-phase synthesis on CLEAR support; HWE with LHMDS followed by Pd-catalyzed allyl deprotection |

This compound is the required building block for laboratories automating the synthesis of modified peptides via solid-phase methodologies.

Convergent Synthesis of Dendrimers and Polymers

In materials science, constructing poly(aromatic amide) dendrimers requires precise, convergent coupling. Allyl diethylphosphonoacetate is selected here because it allows for the mild, palladium-catalyzed unmasking of the focal carboxylic acid without subjecting the delicate dendritic architecture to destructive hydrolysis [1].

High-Throughput Synthesis of Macrolides and APIs

For the multi-step synthesis of complex natural products like salicylihalamides, stereochemical purity is paramount. Procuring this specific allyl reagent ensures the generation of a single E isomer during homologation, eliminating costly chromatographic separations of E/Z mixtures and significantly boosting the overall yield of downstream intermediates [2].

Solid-Phase Synthesis of Modified Peptides

When developing peptide-based therapeutics, such as HTLV-1 protease inhibitors, modifications must often be performed directly on the resin. This compound enables on-resin Horner-Emmons reactions followed by orthogonal allyl deprotection, preserving both the resin linkage and standard Fmoc/tBu protecting groups for subsequent automated synthesis steps[3].

Application Fit Matrix

References

- [1] Aulenta, F., et al. 'Synthesis and Characterization of Fluorescent Poly(aromatic amide) Dendrimers.' J. Org. Chem. 2004, 69(21), 7111–7125.

- [2] De Brabander, J. K., et al. 'Synthesis and Initial Structure−Activity Relationships of Modified Salicylihalamides.' Org. Lett. 2000, 2(26), 4205–4208.

- [3] Bang, J. K., et al. 'Solid-Phase Syntheses of Olefin-Containing Inhibitors for HTLV-1 Protease Using the Horner−Emmons Reaction.' J. Org. Chem. 2005, 70(25), 10334–10341.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types